[(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
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Overview
Description
[(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate is a synthetic derivative of glucofuranose. It is characterized by the presence of acetyl and isopropylidene groups, which provide unique chemical properties and reactivity. This compound is often used in carbohydrate chemistry as a protected form of glucose, allowing for selective reactions at specific hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate typically involves the protection of glucose derivatives. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using isopropylidene groups, forming 1,2:5,6-di-O-isopropylidene-glucofuranose.
Acetylation: The protected glucose derivative is then acetylated at the 3-OH position using acetic anhydride in the presence of a base such as pyridine
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Reactors: Using batch reactors to control reaction conditions precisely.
Purification: Employing techniques such as crystallization and chromatography to purify the final product
Chemical Reactions Analysis
Types of Reactions
[(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetyl group to a hydroxyl group.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) can be employed
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields hydroxyl derivatives.
Substitution: Results in various substituted derivatives depending on the nucleophile used
Scientific Research Applications
[(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate has several applications in scientific research:
Chemistry: Used as a protected glucose derivative in synthetic organic chemistry.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the synthesis of complex carbohydrates and glycosides
Mechanism of Action
The mechanism of action of [(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate involves its ability to act as a protected form of glucose. The isopropylidene groups protect specific hydroxyl groups, allowing selective reactions at other positions. This selective reactivity is crucial for synthesizing complex carbohydrate structures and studying enzyme-substrate interactions .
Comparison with Similar Compounds
Similar Compounds
1,25,6-Di-O-isopropylidene-a-D-glucofuranose: Similar in structure but lacks the acetyl group.
3,6-Di-O-acetyl-1,2,4-O-orthoacetyl-α-D-glucopyranose: Another acetylated glucose derivative with different protective groups
Uniqueness
[(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate is unique due to its specific combination of acetyl and isopropylidene groups, providing distinct reactivity and protection patterns. This uniqueness makes it valuable in synthetic organic chemistry and carbohydrate research .
Properties
Molecular Formula |
C14H20O7 |
---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
[(3aR,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
InChI |
InChI=1S/C14H20O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8,11-12H,6H2,1-5H3/t8-,11-,12-/m1/s1 |
InChI Key |
AOIUJMXBARBXRG-GGZOMVNGSA-N |
Isomeric SMILES |
CC(=O)OC1=C(O[C@H]2[C@@H]1OC(O2)(C)C)[C@H]3COC(O3)(C)C |
Canonical SMILES |
CC(=O)OC1=C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C |
Origin of Product |
United States |
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